Cas no 2138806-43-4 (2-Butenoic acid, 2-ethyl-3-(3-thienyl)-)

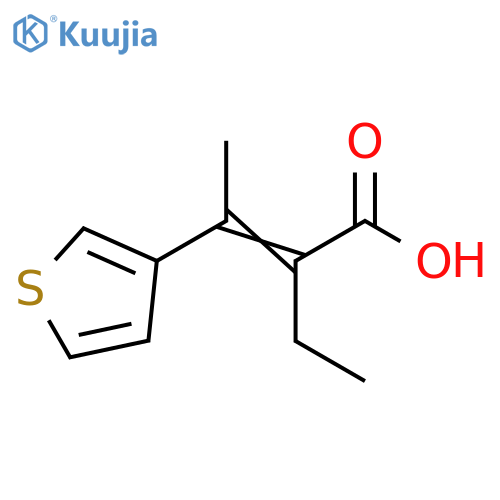

2138806-43-4 structure

商品名:2-Butenoic acid, 2-ethyl-3-(3-thienyl)-

CAS番号:2138806-43-4

MF:C10H12O2S

メガワット:196.266081809998

CID:5260696

2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid, 2-ethyl-3-(3-thienyl)-

-

- インチ: 1S/C10H12O2S/c1-3-9(10(11)12)7(2)8-4-5-13-6-8/h4-6H,3H2,1-2H3,(H,11,12)

- InChIKey: OUJMJZLYLGTOJV-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(CC)=C(C1C=CSC=1)C

2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-390631-0.05g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 0.05g |

$612.0 | 2025-03-16 | |

| Enamine | EN300-390631-5.0g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 5.0g |

$2110.0 | 2025-03-16 | |

| Enamine | EN300-390631-10.0g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 10.0g |

$3131.0 | 2025-03-16 | |

| Enamine | EN300-390631-0.5g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 0.5g |

$699.0 | 2025-03-16 | |

| Enamine | EN300-390631-1.0g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 1.0g |

$728.0 | 2025-03-16 | |

| Enamine | EN300-390631-0.1g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 0.1g |

$640.0 | 2025-03-16 | |

| Enamine | EN300-390631-0.25g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 0.25g |

$670.0 | 2025-03-16 | |

| Enamine | EN300-390631-2.5g |

(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |

2138806-43-4 | 95.0% | 2.5g |

$1428.0 | 2025-03-16 |

2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

2138806-43-4 (2-Butenoic acid, 2-ethyl-3-(3-thienyl)-) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量